molecular formula C14H17NO3 B11174924 4-(Cyclopentylcarbamoyl)phenyl acetate

4-(Cyclopentylcarbamoyl)phenyl acetate

Cat. No.: B11174924
M. Wt: 247.29 g/mol
InChI Key: CPEWONPRIWXIQK-UHFFFAOYSA-N
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Description

4-(Cyclopentylcarbamoyl)phenyl acetate is an organic compound that features a phenyl ring substituted with a cyclopentylcarbamoyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylcarbamoyl)phenyl acetate typically involves the esterification of 4-(Cyclopentylcarbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylcarbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(Cyclopentylcarbamoyl)phenol and acetic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-(Cyclopentylcarbamoyl)phenol and acetic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclopentylcarbamoyl)phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopentylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets. The cyclopentylcarbamoyl group can form hydrogen bonds with biological macromolecules, while the phenyl acetate moiety may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopentylcarbamoyl)phenyl acetate is unique due to the presence of the cyclopentylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

[4-(cyclopentylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C14H17NO3/c1-10(16)18-13-8-6-11(7-9-13)14(17)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17)

InChI Key

CPEWONPRIWXIQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

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